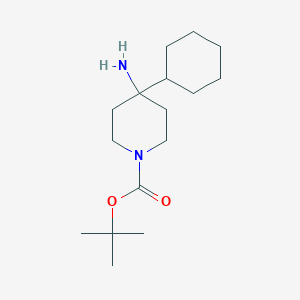
tert-Butyl-d9 acetate
Vue d'ensemble
Description
Tert-Butyl-d9 acetate is a compound with the empirical formula C6D9H3O2 . It has a molecular weight of 125.21 g/mol . It is typically used in the laboratory as a reference standard .
Synthesis Analysis
The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H12O2 . The InChI representation isInChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i2D3,3D3,4D3 . Chemical Reactions Analysis
Tert-butyl acetate is involved in various chemical reactions. For instance, it can be used to convert aromatic nitriles to the corresponding N-tert-butylamides catalyzed by sulfuric acid .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 0.931 .Applications De Recherche Scientifique
1. Catalysis and Organic Synthesis
Iuchi, Obora, and Ishii (2010) explored the use of tert-butyl acetate in organic synthesis, specifically in the iridium-catalyzed alpha-alkylation of acetates with primary alcohols and diols. This method provides a direct route to carboxylates, important raw materials in organic and industrial chemistry (Iuchi, Obora, & Ishii, 2010).
2. Analytical Chemistry
Church et al. (1997) described an analytical method involving gas chromatography and mass spectrometry (GC/MS) for detecting alkyl ether compounds like methyl tert-butyl ether and its degradation products, including tert-butyl acetate, in water at sub-ppb concentrations (Church et al., 1997).
3. Spectroscopy and Molecular Studies
Gambogi et al. (1993) investigated the effect of deuteration on the rate of intramolecular vibrational energy relaxation, using tert-butylacetylene-d9 as a subject. Their findings suggest that deuteration of methyl rotors leads to an increased rate of energy relaxation (Gambogi et al., 1993).
4. Environmental Studies
Stefan, Mack, and Bolton (2000) studied the degradation pathways of methyl tert-butyl ether (MTBE) during the UV/H2O2 process, noting the generation of tert-butyl acetate as a primary byproduct. This research aids in understanding the environmental impact and degradation processes of gasoline additives (Stefan, Mack, & Bolton, 2000).
5. Polymer Science
Allen and Bevington (1961) conducted a tracer study using di-tert. butyl peroxide as an initiator for polymerization. Their research involved analyzing polymers for fragments derived from the peroxide, providing insights into the mechanisms of polymerization (Allen & Bevington, 1961).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i2D3,3D3,4D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOVHXAZOJBABW-WVZRYRIDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223385 | |
| Record name | 2-Propan-1,1,1,3,3,3-d6-ol, 2-(methyl-d3)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
358731-03-0 | |
| Record name | 2-Propan-1,1,1,3,3,3-d6-ol, 2-(methyl-d3)-, acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propan-1,1,1,3,3,3-d6-ol, 2-(methyl-d3)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate](/img/structure/B3327564.png)
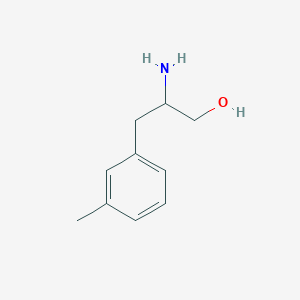
![6-Amino-3-(tert-butyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3327579.png)
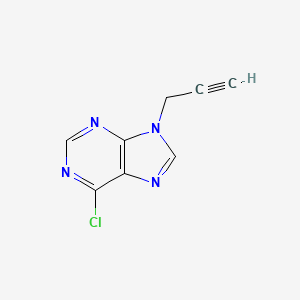
![7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3327589.png)
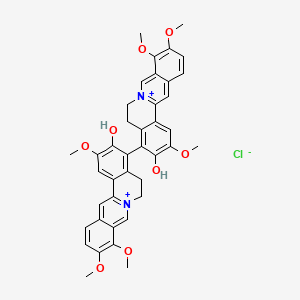
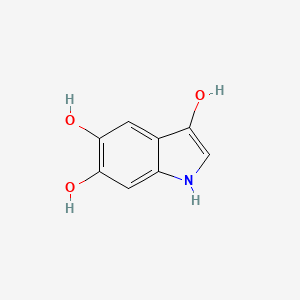
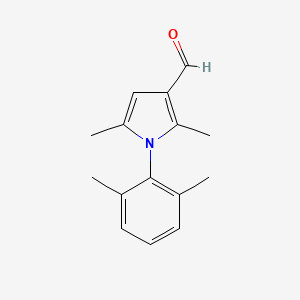
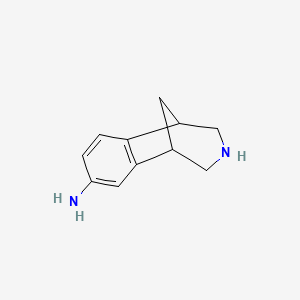
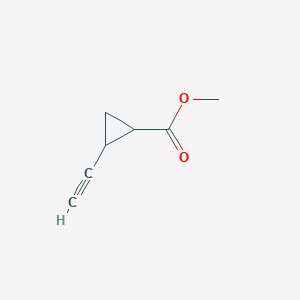

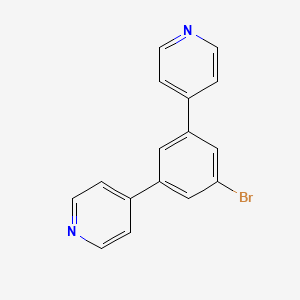
![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)
